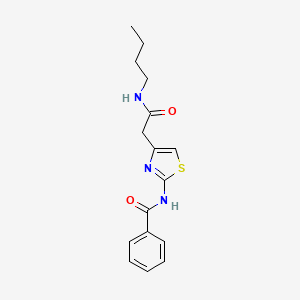

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Beschreibung

N-(4-(2-(Butylamino)-2-oxoethyl)thiazol-2-yl)benzamid ist eine synthetische organische Verbindung, die zur Klasse der Thiazolderivate gehört. Thiazolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antibakterielle, antifungale, entzündungshemmende und krebshemmende Eigenschaften.

Eigenschaften

Molekularformel |

C16H19N3O2S |

|---|---|

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H19N3O2S/c1-2-3-9-17-14(20)10-13-11-22-16(18-13)19-15(21)12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,17,20)(H,18,19,21) |

InChI-Schlüssel |

FQMVAJGBKMWENK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-(2-(Butylamino)-2-oxoethyl)thiazol-2-yl)benzamid umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring wird durch Reaktion eines geeigneten α-Halogenkétons mit Thioharnstoff unter basischen Bedingungen synthetisiert. Diese Reaktion bildet die Thiazol-Kernstruktur.

Einführung der Benzamidgruppe: Die Benzamidgruppe wird durch Reaktion des Thiazolderivats mit Benzoylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin eingeführt.

Butylaminosubstitution: Der letzte Schritt beinhaltet die Substitution der Butylaminogruppe an der 2-Position des Thiazolrings. Dies wird erreicht, indem die Zwischenverbindung unter geeigneten Bedingungen mit Butylamin umgesetzt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-(4-(2-(Butylamino)-2-oxoethyl)thiazol-2-yl)benzamid kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung fortschrittlicher Techniken wie Mikrowellen-gestützter Synthese, Durchflusschemie und automatisierten Syntheseplattformen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-(2-(Butylamino)-2-oxoethyl)thiazol-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die Carbonylgruppe zu einem Alkohol zu reduzieren.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Butylaminogruppe durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure und Wasser.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol und Tetrahydrofuran.

Substitution: Verschiedene Amine, Thiole und geeignete Lösungsmittel wie Dichlormethan oder Ethanol.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Thiazolderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-(2-(Butylamino)-2-oxoethyl)thiazol-2-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen:

Antibakterielle Aktivität: Die Verbindung stört die Synthese der bakteriellen Zellwand und hemmt wichtige Enzyme, was zum Tod der Bakterienzellen führt.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen reduziert werden.

Krebshemmende Aktivität: Die Verbindung induziert Apoptose (programmierter Zelltod) in Krebszellen, indem sie spezifische Signalwege aktiviert und die Zellproliferation hemmt.

Wirkmechanismus

The mechanism of action of N-{4-[(BUTYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can bind to proteins, altering their conformation and affecting their function.

Pathways Involved: The compound may interfere with cellular pathways such as signal transduction and metabolic processes, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(4-(2-(Butylamino)-2-oxoethyl)thiazol-2-yl)benzamid kann mit anderen Thiazolderivaten verglichen werden, um seine Einzigartigkeit hervorzuheben:

N-(5-Benzyl-4-(tert-butyl)thiazol-2-yl)benzamide: Diese Verbindungen haben ähnliche Thiazol- und Benzamidstrukturen, unterscheiden sich jedoch im Substitutionsmuster.

N-(4-tert-Butyl-thiazol-2-yl)-2-chlor-benzamid: Diese Verbindung hat eine Chlor-Substitution anstelle der Butylaminogruppe, was zu unterschiedlichen biologischen Aktivitäten führt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.